![molecular formula C33H26ClN3O3 B5040984 6-chloro-3-[1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 5869-76-1](/img/structure/B5040984.png)
6-chloro-3-[1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one
Overview
Description
6-chloro-3-[1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 6-chloro-3-[1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one can be achieved through a multi-step synthetic route. One common method involves the condensation of 2-chloro-6-methoxyquinoline-3-carboxyaldehyde with phenyl hydrazine to form an intermediate hydrazone, which is then subjected to further reactions to introduce the pyrazole and quinoline moieties . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using reagents like sodium methoxide.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents like DMSO for facilitating reactions .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of pyrazole and quinoline frameworks has been associated with the inhibition of cancer cell proliferation. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth .
- Anti-inflammatory Properties : The compound has demonstrated potential as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions like arthritis and other inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways .
- Antimicrobial Activity : Similar derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of halogen atoms (like chlorine) in the structure may enhance its antimicrobial efficacy by disrupting microbial cell membranes .
Agricultural Applications
- Pesticidal Activity : The compound's structure suggests potential as a pesticide or herbicide. Its ability to inhibit specific enzymes in target organisms could lead to the development of new agrochemicals that are effective against pests while minimizing environmental impact .
- Fungicidal Properties : There is evidence that compounds with similar structures can act as fungicides, effectively controlling phytopathogenic fungi. This application is particularly relevant in crop protection strategies to enhance agricultural productivity .
Materials Science Applications
- Organic Electronics : The unique electronic properties of quinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the photophysical properties of this compound could lead to advancements in energy-efficient materials .
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications, including drug delivery systems and smart materials .
Case Studies
- Anticancer Research Study : A recent study evaluated the anticancer effects of similar quinoline derivatives on various cancer cell lines, demonstrating significant cytotoxicity at low concentrations and highlighting the potential for further development into therapeutic agents .
- Agricultural Field Trials : Field trials conducted with related compounds showed promising results in controlling fungal infections in crops, leading to improved yields and reduced reliance on conventional pesticides .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 6-chloro-3-[1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one include other quinoline derivatives and pyrazole-containing compounds. These compounds often share similar biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific structural features, which can confer distinct biological activities and therapeutic potential .
Biological Activity
The compound 6-chloro-3-[1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one represents a novel class of bioactive molecules with significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a quinoline core fused with a pyrazole moiety. The synthesis typically involves multi-step reactions that include cyclization and acylation processes. For example, derivatives of similar structures have been synthesized using methods such as cyclization of substituted benzoic acids with hydrazides under acidic conditions .
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
- Preliminary studies have shown that compounds related to this structure exhibit significant antibacterial properties. For instance, derivatives have demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae with Minimum Inhibitory Concentrations (MICs) ranging from 22.4 to 30.0 µg/mL .
- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Activity
- Some studies suggest that similar pyrazole derivatives may induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators . The quinoline structure is known for its ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication.
3. Anti-inflammatory Properties
- The compound has also been evaluated for anti-inflammatory effects, which are critical in the treatment of chronic inflammatory diseases. In vitro studies indicate that it may inhibit pro-inflammatory cytokine production, thus reducing inflammation markers in cell cultures .
Case Studies
Several case studies provide insights into the efficacy and safety profiles of compounds similar to the target molecule:
Case Study 1: Antibacterial Efficacy
- A study synthesized a series of pyrazole derivatives and tested their antibacterial activity against various strains. The most potent derivative showed an MIC comparable to standard antibiotics like ampicillin, indicating its potential as an alternative therapeutic agent .
Case Study 2: Anticancer Screening
- In a screening program for anticancer agents, a related compound was found to exhibit selective cytotoxicity against breast cancer cell lines while sparing normal cells, highlighting its therapeutic potential .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 22.4 | Bacillus subtilis |
Compound B | 29.8 | Staphylococcus aureus |
Compound C | 30.0 | Escherichia coli |
Compound D | 29.6 | Klebsiella pneumoniae |
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Significant activity against multiple strains |
Anticancer | Induces apoptosis in certain cancer cell lines |
Anti-inflammatory | Reduces cytokine production in vitro |
Properties
IUPAC Name |
6-chloro-3-[2-(2-methoxy-2-phenylacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26ClN3O3/c1-40-31(23-15-9-4-10-16-23)33(39)37-28(21-11-5-2-6-12-21)20-27(36-37)30-29(22-13-7-3-8-14-22)25-19-24(34)17-18-26(25)35-32(30)38/h2-19,28,31H,20H2,1H3,(H,35,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADLQOIYGUAOPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417197 | |
Record name | STK566797 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5869-76-1 | |
Record name | STK566797 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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